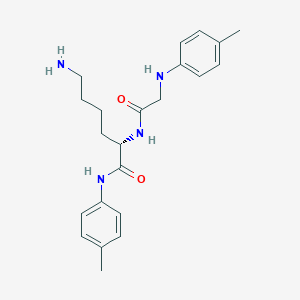

N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Description

Properties

CAS No. |

918436-17-6 |

|---|---|

Molecular Formula |

C22H30N4O2 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-(4-methylanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C22H30N4O2/c1-16-6-10-18(11-7-16)24-15-21(27)26-20(5-3-4-14-23)22(28)25-19-12-8-17(2)9-13-19/h6-13,20,24H,3-5,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |

InChI Key |

JZFHBTZCRVAOLR-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:

Formation of Glycyl Intermediate: The initial step involves the reaction of 4-methylphenylamine with glycine to form N-(4-methylphenyl)glycine.

Coupling with L-lysine: The N-(4-methylphenyl)glycine is then coupled with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Final Product Formation: The resulting intermediate is further reacted with another equivalent of 4-methylphenylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the 4-methylphenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key structural attributes :

- Chirality : One stereogenic center (L-configuration at C2).

- Hydrogen bonding: Four hydrogen bond donors (two amide NH, one lysine ε-NH2, and one glycine NH) and four acceptors (two carbonyl oxygens, two amide oxygens).

- Flexibility : Ten rotatable bonds, suggesting moderate conformational flexibility .

Comparison with Structurally Similar Compounds

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide (CAS: 918435-98-0)

- Structural differences : The benzyl group replaces one 4-methylphenyl substituent, increasing aromatic surface area.

- Impact on properties :

- Lipophilicity : Higher logP due to the benzyl group’s hydrophobicity.

- Stereoelectronic effects : The benzyl group may enhance π-π stacking but reduce solubility compared to the methylphenyl variant.

- Synthetic accessibility : Requires benzylamine coupling, which may introduce purification challenges due to steric hindrance .

N-[(3-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

- Structural differences : Substitution at the 3-methylphenyl position introduces meta-methyl steric effects.

- Bioactivity: Meta-substituted analogs often exhibit altered receptor binding compared to para-substituted derivatives.

- Synthetic notes: Requires selective protection of the lysine ε-amino group during synthesis .

N-(4-Chlorophenyl)-N-hydroxycarbamoyl-L-phenylalanine derivatives

- Functional group contrast : Hydroxamic acid and chlorophenyl groups replace the methylphenyl glycine moieties.

- Biological relevance: Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), suggesting divergent mechanisms compared to the glycine-lysine scaffold.

Physicochemical and Pharmacokinetic Comparison

<sup>*</sup>Estimated using PubChem data .

Q & A

Q. How can in vitro findings for this compound be reconciled with in vivo discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.